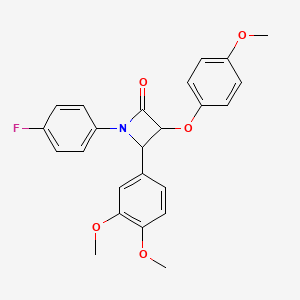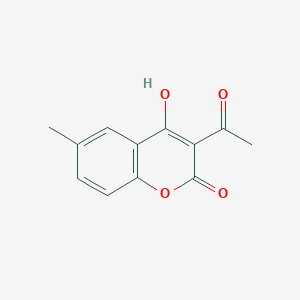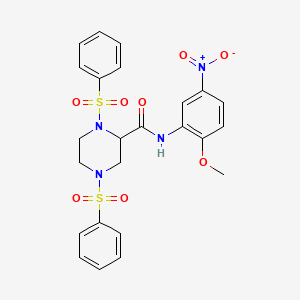
4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone
Vue d'ensemble
Description
4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone, also known as AZD8055, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of mTOR (mammalian target of rapamycin) inhibitors, which are known to play a crucial role in regulating cell growth and proliferation.
Mécanisme D'action
4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone exerts its therapeutic effects by inhibiting the mTOR signaling pathway, which plays a crucial role in regulating cell growth and proliferation. mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone selectively inhibits mTORC1, leading to the inhibition of protein synthesis and cell growth.
Biochemical and Physiological Effects:
4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone has been found to have several biochemical and physiological effects. In cancer cells, 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone inhibits the mTORC1 signaling pathway, leading to the inhibition of protein synthesis and cell growth. In addition, 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone has been found to induce autophagy, a process by which cells degrade and recycle damaged proteins and organelles. This process can lead to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone has several advantages as a research tool. It is a potent and selective mTORC1 inhibitor, making it an ideal tool for studying the mTOR signaling pathway. In addition, it has been found to be effective in inhibiting the growth of various cancer cell lines, making it a valuable tool for studying cancer biology.
However, there are also some limitations to the use of 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over time. In addition, it has been found to have off-target effects on other kinases, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone. One area of research is the development of more potent and selective mTOR inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to mTOR inhibitors. Finally, there is a need for more studies to investigate the potential therapeutic applications of 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Conclusion:
In conclusion, 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It selectively inhibits the mTORC1 signaling pathway, leading to the inhibition of protein synthesis and cell growth. 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone has several advantages as a research tool, but also has some limitations. There are several future directions for research on 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone, including the development of more potent and selective mTOR inhibitors and the identification of biomarkers that can predict the response of cancer cells to mTOR inhibitors.
Applications De Recherche Scientifique
4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer, mTOR inhibitors have been shown to inhibit tumor growth and induce apoptosis in cancer cells. 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone has been found to be effective in inhibiting the growth of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma.
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO5/c1-28-18-9-11-19(12-10-18)31-23-22(15-4-13-20(29-2)21(14-15)30-3)26(24(23)27)17-7-5-16(25)6-8-17/h4-14,22-23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOIHXKCXIFERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4069855.png)
![N-(2-furylmethyl)-2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4069857.png)
![7-(cyclopropylmethyl)-2-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4069862.png)
![N~1~-2-biphenylyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4069873.png)
![3-isopropyl-1-methyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B4069880.png)
![N-(3-methoxyphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4069881.png)
![3-[(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B4069887.png)
![ethyl 4-({[7-(4-cyanophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4069891.png)
![N-(1-phenylethyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4069901.png)

![N-2-adamantyl-4-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4069918.png)
![4-{5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4069923.png)
